![molecular formula C17H18ClN5O B5609203 6-chloro-3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B5609203.png)
6-chloro-3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyridine
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Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to the one , typically involves the reaction of chloroimidazoles with various nucleophiles. For example, 2-chloro-3,4-dihydroimidazole reacts with pyridine and aromatic isocyanates to form 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, demonstrating the versatility in synthesizing imidazo[1,2-a]pyridine derivatives (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987). Another approach involves Cu-catalyzed synthesis under aerobic oxidative conditions, using ethyl tertiary amines as carbon sources to produce 3-formyl imidazo[1,2-a]pyridines (Rao, Mai, & Song, 2017).
Safety and Hazards
The safety and hazards associated with imidazole-containing compounds can vary widely depending on their specific structure. General safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O/c1-11-15(23-10-13(18)4-5-14(23)21-11)17(24)22-8-2-3-12(9-22)16-19-6-7-20-16/h4-7,10,12H,2-3,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBXJDAGDLKJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)N3CCCC(C3)C4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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